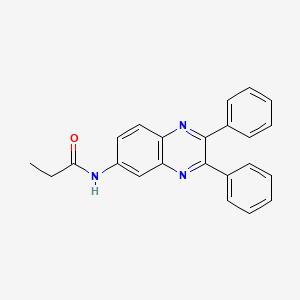
3-Iodoprop-2-yn-1-yl hexylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodoprop-2-yn-1-yl hexylcarbamate is a chemical compound belonging to the carbamate family. It is characterized by the presence of an iodine atom attached to a propynyl group, which is further connected to a hexylcarbamate moiety. This compound is known for its antifungal and antimicrobial properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoprop-2-yn-1-yl hexylcarbamate typically involves the reaction of propargyl alcohol with iodine to form 3-iodoprop-2-yn-1-ol. This intermediate is then reacted with hexyl isocyanate to produce the final compound. The reaction conditions usually require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodoprop-2-yn-1-yl hexylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodine atom to a less reactive form.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of deiodinated products.
Substitution: Formation of azido or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Iodoprop-2-yn-1-yl hexylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing iodine and carbamate functionalities.
Biology: Employed in studies involving antifungal and antimicrobial activities.
Medicine: Investigated for potential use in developing antifungal and antimicrobial drugs.
Industry: Utilized as a preservative in paints, coatings, and wood products to prevent fungal growth.
Wirkmechanismus
The antifungal and antimicrobial effects of 3-Iodoprop-2-yn-1-yl hexylcarbamate are primarily due to its ability to disrupt the cell membrane integrity of microorganisms. The iodine atom plays a crucial role in this process by interacting with cellular components, leading to cell lysis and death. The compound targets various molecular pathways involved in cell wall synthesis and membrane function, making it effective against a broad spectrum of fungi and bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: Similar structure but with a butyl group instead of a hexyl group.
Iodopropynyl butylcarbamate: Commonly used as a preservative in cosmetics and personal care products.
3-Iodo-2-propynyl N-butylcarbamate: Another variant with similar antifungal properties.
Uniqueness
3-Iodoprop-2-yn-1-yl hexylcarbamate is unique due to its hexyl group, which imparts different physicochemical properties compared to its butyl analogs. This difference can influence its solubility, reactivity, and overall effectiveness in various applications.
Eigenschaften
CAS-Nummer |
55406-62-7 |
|---|---|
Molekularformel |
C10H16INO2 |
Molekulargewicht |
309.14 g/mol |
IUPAC-Name |
3-iodoprop-2-ynyl N-hexylcarbamate |
InChI |
InChI=1S/C10H16INO2/c1-2-3-4-5-8-12-10(13)14-9-6-7-11/h2-5,8-9H2,1H3,(H,12,13) |
InChI-Schlüssel |
MLLCKJUPWCAWQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC(=O)OCC#CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















